Mannose phosphate

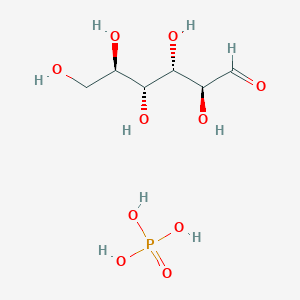

Description

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C6H15O10P |

|---|---|

Poids moléculaire |

278.15 g/mol |

Nom IUPAC |

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;phosphoric acid |

InChI |

InChI=1S/C6H12O6.H3O4P/c7-1-3(9)5(11)6(12)4(10)2-8;1-5(2,3)4/h1,3-6,8-12H,2H2;(H3,1,2,3,4)/t3-,4-,5-,6-;/m1./s1 |

Clé InChI |

NDVRKEKNSBMTAX-MVNLRXSJSA-N |

SMILES isomérique |

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O.OP(=O)(O)O |

SMILES canonique |

C(C(C(C(C(C=O)O)O)O)O)O.OP(=O)(O)O |

Origine du produit |

United States |

Foundational & Exploratory

The Discovery of Mannose-6-Phosphate: Unraveling the Molecular Basis of I-Cell Disease

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

I-cell disease, or Mucolipidosis II, is a devastating lysosomal storage disorder characterized by a profound failure to traffic multiple lysosomal enzymes to their correct cellular destination. This misdirection results in the accumulation of undigested substrates within lysosomes, forming characteristic "inclusion bodies," and the paradoxical secretion of these vital enzymes into the extracellular space. The seminal discovery of mannose-6-phosphate (B13060355) (M6P) as the specific recognition marker for lysosomal enzyme targeting was a direct consequence of investigating the molecular underpinnings of I-cell disease. This technical guide provides an in-depth history of this discovery, detailing the key experiments, presenting quantitative data, and outlining the experimental protocols that were instrumental in elucidating this critical cellular pathway.

Introduction: The Enigma of I-Cell Disease

First described in the late 1960s, I-cell disease presented a clinical picture similar to Hurler syndrome but with a more severe and rapid progression.[1] A key distinguishing feature was the observation of dense intracellular inclusions in the fibroblasts of patients, giving the disease its name.[2] Early biochemical studies revealed a startling paradox: while the lysosomes within the cells were deficient in a broad range of hydrolytic enzymes, these same enzymes were found in abnormally high concentrations in the patients' serum and urine.[2] This suggested not a defect in the enzymes themselves, but rather a fundamental flaw in the cellular machinery responsible for their delivery to the lysosome.

The "Cross-Correction" Phenomenon: A Secreted Factor

A pivotal breakthrough came from the "cross-correction" experiments conducted by Elizabeth Neufeld and her colleagues.[1] They observed that co-culturing fibroblasts from patients with different mucopolysaccharidoses could correct the metabolic defects in each other, implying the secretion of a "correction factor" (the missing enzyme) by one cell line and its uptake by the other. However, when I-cell fibroblasts were cultured with fibroblasts from other lysosomal storage diseases, the I-cell fibroblasts could take up the normal enzymes, but the other cell lines could not internalize the enzymes secreted by the I-cell fibroblasts. This led to the hypothesis that the lysosomal enzymes produced by I-cell patients were missing a crucial recognition marker required for their uptake.[1]

Experimental Protocol: Fibroblast Cross-Correction Assay

This protocol is based on the principles of the experiments performed by Hickman and Neufeld.[1]

Objective: To determine if the lysosomal enzymes secreted by one cell type can be taken up by and correct the metabolic defect in another cell type.

Materials:

-

Cultured human fibroblasts from a normal individual, an I-cell disease patient, and a patient with a different lysosomal storage disease (e.g., Hurler syndrome).

-

Cell culture medium (e.g., DMEM with 10% fetal bovine serum).

-

Substrate for the lysosomal enzyme of interest (e.g., a synthetic substrate that becomes fluorescent upon cleavage).

-

Microscope for observing cellular morphology.

-

Spectrofluorometer for quantifying enzyme activity.

Methodology:

-

Cell Culture: Culture the different fibroblast cell lines in separate flasks until they reach confluency.

-

Conditioned Media Preparation:

-

Wash the confluent cells with serum-free medium.

-

Incubate the cells in fresh serum-free medium for 24-48 hours to collect the "conditioned medium" containing secreted enzymes.

-

Harvest the conditioned medium and centrifuge to remove any detached cells.

-

-

Cross-Correction:

-

Plate the I-cell disease fibroblasts and the other lysosomal storage disease fibroblasts in separate multi-well plates.

-

Once the cells have adhered, replace the culture medium with the conditioned medium from the normal fibroblasts.

-

As a control, treat the cells with conditioned medium from their own cell type and with fresh, unconditioned medium.

-

-

Incubation: Incubate the cells with the conditioned medium for 24-72 hours.

-

Analysis:

-

Enzyme Activity Assay: Lyse the cells and measure the intracellular activity of the specific lysosomal enzyme using a fluorogenic substrate. An increase in enzyme activity in the treated cells compared to the controls indicates uptake of the "correction factor."

-

Microscopy: Observe the cells under a microscope to look for a reduction in the number and size of intracellular inclusions in the I-cell fibroblasts.

-

The Identification of Mannose-6-Phosphate: The Recognition Marker Revealed

The quest to identify the elusive recognition marker was taken up by Stuart Kornfeld's laboratory. Building on the work of Kaplan and colleagues, who showed that the uptake of lysosomal enzymes could be inhibited by mannose-6-phosphate, Kornfeld's group provided definitive evidence that M6P was indeed the marker.[3] They demonstrated that lysosomal enzymes are glycoproteins and that their high-mannose oligosaccharide chains are post-translationally modified with M6P in the Golgi apparatus.[4]

Experimental Protocol: Identification of Mannose-6-Phosphate as the Recognition Marker

This protocol is a composite of the methodologies used by Kaplan et al. and Kornfeld's laboratory.[3][4]

Objective: To demonstrate that mannose-6-phosphate is the recognition marker for the uptake of lysosomal enzymes.

Materials:

-

Purified "high-uptake" and "low-uptake" forms of a lysosomal enzyme (e.g., β-glucuronidase).

-

Cultured human fibroblasts.

-

Mannose-6-phosphate (M6P) and other phosphorylated sugars (e.g., glucose-6-phosphate, mannose-1-phosphate).

-

Alkaline phosphatase.

-

Radiolabeled mannose (e.g., [2-³H]mannose).

-

Equipment for immunoprecipitation, SDS-PAGE, and autoradiography.

Methodology:

-

Uptake Inhibition Assay (Kaplan et al.):

-

Culture fibroblasts in multi-well plates.

-

Add the purified "high-uptake" lysosomal enzyme to the culture medium in the presence or absence of varying concentrations of M6P or other sugars.

-

Incubate for several hours to allow for enzyme uptake.

-

Wash the cells thoroughly to remove any unbound enzyme.

-

Lyse the cells and measure the intracellular enzyme activity. A dose-dependent inhibition of uptake by M6P would indicate its role as a competitive inhibitor for the receptor.

-

-

Enzymatic Removal of the Recognition Marker (Kaplan et al.):

-

Treat the "high-uptake" form of the lysosomal enzyme with alkaline phosphatase to remove phosphate (B84403) groups.

-

Perform an uptake assay as described above with the treated and untreated enzyme. A loss of the "high-uptake" phenotype after phosphatase treatment would implicate a phosphate-containing moiety as the recognition marker.

-

-

Radiolabeling and Characterization of the Phosphorylated Moiety (Kornfeld's laboratory):

-

Culture cells in the presence of [2-³H]mannose to label the oligosaccharide chains of newly synthesized glycoproteins.

-

Isolate a specific lysosomal enzyme by immunoprecipitation.

-

Digest the purified enzyme with proteases to release the glycopeptides.

-

Analyze the glycopeptides by ion-exchange chromatography to separate phosphorylated from non-phosphorylated species.

-

Treat the phosphorylated glycopeptides with mild acid or specific phosphatases to release the phosphate and identify the modified sugar as mannose.

-

The Enzymatic Basis of I-Cell Disease: A Defective Phosphotransferase

With M6P established as the recognition marker, the focus shifted to the enzymatic machinery responsible for its addition to lysosomal enzymes. Work from Kornfeld's and other laboratories identified a two-step process.[5][6] The first and key step is the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-GlcNAc to mannose residues on the lysosomal enzyme, a reaction catalyzed by UDP-N-acetylglucosamine:lysosomal-enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-phosphotransferase).[5] The second step involves the removal of the GlcNAc moiety by a phosphodiesterase, exposing the M6P recognition marker.[6]

Subsequent studies on fibroblasts from I-cell disease patients revealed a profound deficiency in the activity of GlcNAc-phosphotransferase.[5] This finding provided the definitive molecular explanation for the disease: without this enzyme, lysosomal enzymes are not tagged with M6P and are consequently secreted from the cell instead of being transported to the lysosome.

Experimental Protocol: GlcNAc-Phosphotransferase Assay

This protocol is based on the method developed by Reitman and Kornfeld.[5]

Objective: To measure the activity of UDP-N-acetylglucosamine:lysosomal-enzyme N-acetylglucosamine-1-phosphotransferase.

Materials:

-

Cell lysates from normal and I-cell disease fibroblasts.

-

Radiolabeled UDP-[³H]GlcNAc.

-

A suitable acceptor substrate, such as α-methylmannoside or a purified lysosomal enzyme.

-

Reaction buffer (e.g., Tris-HCl with MnCl₂).

-

Quaternary aminoethyl (QAE)-Sephadex A-25 resin for ion-exchange chromatography.

-

Scintillation counter.

Methodology:

-

Preparation of Cell Lysates:

-

Harvest cultured fibroblasts and wash with phosphate-buffered saline.

-

Resuspend the cell pellet in a hypotonic lysis buffer and homogenize.

-

Centrifuge to pellet cellular debris and use the supernatant for the assay.

-

-

Enzymatic Reaction:

-

Set up reaction tubes containing the cell lysate, reaction buffer, acceptor substrate, and radiolabeled UDP-[³H]GlcNAc.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution like cold ethanol (B145695) or by boiling.

-

-

Separation of Product from Substrate:

-

Apply the reaction mixture to a QAE-Sephadex A-25 column.

-

The unreacted, doubly negatively charged UDP-[³H]GlcNAc will bind tightly to the resin.

-

The product, with a single negative charge, will not bind and can be eluted.

-

-

Quantification:

-

Measure the radioactivity in the eluate using a scintillation counter.

-

Calculate the enzyme activity based on the amount of product formed per unit of time and protein concentration.

-

Quantitative Data Summary

The following tables summarize the key quantitative findings that were instrumental in understanding the biochemical basis of I-cell disease.

| Table 1: Lysosomal Enzyme Activity in I-Cell Disease | |

| Enzyme | Relative Activity in I-Cell Fibroblasts (Intracellular) |

| β-Hexosaminidase | Severely deficient |

| α-Fucosidase | Severely deficient |

| α-Mannosidase | Severely deficient |

| β-Glucuronidase | Severely deficient |

| Arylsulfatase A | Severely deficient |

| Table 2: Extracellular Lysosomal Enzyme Levels in I-Cell Disease | |

| Fluid | Relative Enzyme Levels Compared to Normal |

| Plasma | 10- to 70-fold higher |

| Culture Medium of Fibroblasts | Significantly elevated |

| Table 3: GlcNAc-Phosphotransferase Activity in I-Cell Disease | |

| Cell Type | Relative Enzyme Activity |

| Normal Fibroblasts | 100% |

| I-Cell Disease Fibroblasts | < 5% |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Caption: The Mannose-6-Phosphate Pathway for Lysosomal Enzyme Targeting.

Caption: Workflow of the Fibroblast Cross-Correction Experiment.

Caption: Experimental Workflow for the Identification of Mannose-6-Phosphate.

Conclusion

The discovery of the mannose-6-phosphate pathway is a landmark achievement in cell biology, providing a paradigm for protein trafficking and sorting within the eukaryotic cell. This understanding was born directly from the investigation of I-cell disease, transforming it from a clinical curiosity into a model system for studying fundamental cellular processes. The detailed experimental approaches outlined in this guide not only illuminate the history of this discovery but also provide a framework for future research into lysosomal storage disorders and the development of novel therapeutic strategies, such as enzyme replacement therapies that leverage the M6P pathway for targeted drug delivery.

References

- 1. A hypothesis for I-cell disease: defective hydrolases that do not enter lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phosphohexosyl components of a lysosomal enzyme are recognized by pinocytosis receptors on human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cmm.ucsd.edu [cmm.ucsd.edu]

- 5. Lysosomal enzyme targeting. N-Acetylglucosaminylphosphotransferase selectively phosphorylates native lysosomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Structure and Function of Mannose-6-Phosphate Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure, function, and experimental analysis of mannose-6-phosphate (B13060355) receptors (MPRs). It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development who are focused on lysosomal biology and related therapeutic areas.

Introduction to Mannose-6-Phosphate Receptors

Mannose-6-phosphate receptors are a family of transmembrane glycoproteins that play a crucial role in the intracellular trafficking of lysosomal enzymes. These receptors recognize and bind to mannose-6-phosphate (M6P) moieties, which are carbohydrate markers present on newly synthesized lysosomal hydrolases. This recognition ensures the proper delivery of these enzymes from the trans-Golgi network (TGN) to the lysosomes, where they perform their degradative functions. There are two main types of MPRs: the cation-dependent mannose-6-phosphate receptor (CD-MPR) and the cation-independent mannose-6-phosphate receptor (CI-MPR), also known as the insulin-like growth factor 2 receptor (IGF2R).

Receptor Structure and Ligand Binding

The two types of MPRs differ in their structure, ligand binding properties, and cation dependency.

-

Cation-Dependent Mannose-6-Phosphate Receptor (CD-MPR) : The CD-MPR is a smaller, homodimeric protein. Each monomer has a single M6P-binding site in its extracytoplasmic domain. As its name suggests, the binding of M6P to the CD-MPR is enhanced by the presence of divalent cations such as Mn2+.

-

Cation-Independent Mannose-6-Phosphate Receptor (CI-MPR) : The CI-MPR is a larger, monomeric protein with a more complex structure. Its extracytoplasmic domain is composed of 15 repeating domains, two of which are responsible for M6P binding. A distinct site on the CI-MPR also binds to insulin-like growth factor 2 (IGF2), making it a multifunctional protein. This binding of IGF2 is independent of M6P binding. The CI-MPR's binding to M6P is not dependent on cations.

The binding of ligands to MPRs is highly pH-dependent. Optimal binding occurs at the slightly acidic pH of the TGN (pH ~6.5-6.7), facilitating the capture of lysosomal enzymes. The subsequent drop in pH within the late endosomes (pH ~5.0-5.5) triggers the release of the M6P-tagged ligands, allowing the receptors to be recycled back to the TGN.

The following table summarizes key quantitative data for the CD-MPR and CI-MPR.

| Parameter | Cation-Dependent MPR (CD-MPR) | Cation-Independent MPR (CI-MPR) / IGF2R |

| Molecular Weight | ~46 kDa | ~300 kDa |

| Oligomeric State | Homodimer | Monomer |

| M6P Binding Sites | One per monomer | Two per monomer |

| IGF2 Binding Sites | None | One per monomer |

| Kd for M6P | ~8 µM | ~2 µM |

| Kd for IGF2 | N/A | ~0.2 nM |

| Optimal Binding pH | ~6.5 | ~6.5 |

| Ligand Release pH | < 6.0 | < 6.0 |

Functional Role of Mannose-6-Phosphate Receptors

The primary function of both MPRs is to mediate the transport of newly synthesized M6P-containing lysosomal enzymes from the TGN to the endosomal-lysosomal system. This process is essential for the proper functioning of lysosomes and overall cellular homeostasis.

The trafficking cycle of MPRs is a highly regulated process involving multiple cellular compartments.

-

Ligand Binding in the TGN : In the TGN, MPRs bind to the M6P signal on lysosomal enzymes.

-

Vesicular Transport : The receptor-ligand complexes are then incorporated into clathrin-coated vesicles, which bud off from the TGN.

-

Delivery to Endosomes : These vesicles travel to and fuse with late endosomes.

-

Ligand Dissociation : The acidic environment of the late endosomes causes the dissociation of the M6P-ligand from the receptor.

-

Receptor Recycling : The unoccupied MPRs are sorted into vesicles that bud off from the late endosomes and are transported back to the TGN for another round of transport.

-

Enzyme Delivery to Lysosomes : The free lysosomal enzymes are delivered to lysosomes via fusion of the late endosomes with lysosomes.

Caption: Intracellular trafficking pathway of mannose-6-phosphate receptors.

In addition to its role in lysosomal enzyme trafficking, the CI-MPR also functions as a receptor for IGF2. The binding of IGF2 to the CI-MPR at the cell surface leads to the internalization of the IGF2-receptor complex. This is a major pathway for the clearance and degradation of extracellular IGF2, thereby regulating its bioavailability and signaling.

Caption: Dual ligand-binding function of the CI-MPR/IGF2R.

Experimental Protocols for Studying MPRs

A variety of experimental techniques are employed to study the structure, function, and trafficking of MPRs. Below are detailed methodologies for some of the key experiments.

This method is used to purify MPRs from cellular extracts based on their specific binding to M6P.

-

Materials :

-

Cell lysate containing MPRs

-

Affinity column matrix (e.g., Sepharose) coupled with M6P

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM β-glycerophosphate, 1% Triton X-100)

-

Elution buffer (Binding buffer containing 5-10 mM M6P)

-

Wash buffer (Binding buffer with a higher salt concentration, e.g., 500 mM NaCl)

-

-

Protocol :

-

Equilibrate the M6P-coupled affinity column with binding buffer.

-

Load the cell lysate onto the column and allow it to bind.

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the bound MPRs from the column using the elution buffer containing free M6P.

-

Collect the eluted fractions and analyze for the presence of MPRs using techniques such as SDS-PAGE and Western blotting.

-

Caption: Experimental workflow for affinity chromatography purification of MPRs.

This technique is used to visualize the subcellular localization of MPRs.

-

Materials :

-

Cells grown on coverslips

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody specific for the MPR of interest

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

-

Protocol :

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate the cells with the primary antibody against the MPR.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with the fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Mount the coverslips on microscope slides with mounting medium.

-

Visualize the subcellular localization of the MPRs using a fluorescence microscope.

-

MPRs in Disease and Drug Development

Dysfunction of MPR-mediated trafficking is associated with several human diseases, most notably lysosomal storage disorders such as I-cell disease (Mucolipidosis II). In I-cell disease, a deficiency in the enzyme that generates the M6P marker leads to the missorting and secretion of lysosomal enzymes, resulting in severe clinical manifestations.

The understanding of MPR biology is critical for the development of enzyme replacement therapies (ERTs) for lysosomal storage disorders. In ERT, recombinant lysosomal enzymes are administered to patients. The efficacy of these therapies often relies on the presence of M6P markers on the recombinant enzymes, which allows them to be taken up by cells via cell surface MPRs and delivered to the lysosomes. Therefore, strategies to enhance the M6P content of recombinant enzymes and to modulate MPR expression and trafficking are of significant interest in drug development.

Conclusion

The mannose-6-phosphate receptors are central players in the intricate network of intracellular protein trafficking. Their unique structural features and pH-dependent ligand binding properties enable the efficient and specific delivery of lysosomal enzymes. A thorough understanding of MPR structure, function, and regulation is essential for elucidating the molecular basis of lysosomal storage disorders and for the design of effective therapeutic interventions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this important field.

The Synthesis of Mannose-6-Phosphate in the Golgi Apparatus: A Technical Guide for Researchers

Abstract

The mannose-6-phosphate (B13060355) (M6P) tag is a critical molecular determinant that directs the trafficking of newly synthesized soluble lysosomal hydrolases to the lysosome. The biosynthesis of this essential carbohydrate modification occurs in the Golgi apparatus through a sequential two-step enzymatic process. This in-depth technical guide provides a comprehensive overview of the M6P biosynthetic pathway, detailing the enzymes involved, their substrates, and products. Furthermore, this document outlines detailed experimental protocols for the characterization of this pathway and presents quantitative data where available. This guide is intended for researchers, scientists, and drug development professionals working in the fields of cell biology, lysosomal storage disorders, and therapeutic enzyme development.

Introduction

The proper functioning of lysosomes, the primary degradative organelles within eukaryotic cells, is contingent on the successful delivery of a cohort of over 60 different acid hydrolases. The trafficking of these enzymes from their site of synthesis in the endoplasmic reticulum (ER) to the lysosome is predominantly mediated by the mannose-6-phosphate (M6P) pathway.[1] This pathway relies on the post-translational modification of N-linked high-mannose oligosaccharides on these hydrolases with M6P residues within the Golgi apparatus. The M6P tag is then recognized by M6P receptors (MPRs) in the trans-Golgi network (TGN), which facilitates the sorting and vesicular transport of the hydrolases to the endo-lysosomal system.[2][3]

Defects in the M6P biosynthetic pathway lead to the mistargeting and secretion of lysosomal enzymes, resulting in a group of severe inherited metabolic disorders known as mucolipidoses (ML) II and III.[4] Consequently, a thorough understanding of the molecular machinery responsible for M6P synthesis is crucial for the development of effective therapies for these and other lysosomal storage diseases, including enzyme replacement therapies (ERTs) that rely on the M6P pathway for cellular uptake and lysosomal delivery of recombinant enzymes.[5]

This technical guide provides a detailed examination of the biosynthesis of M6P in the Golgi apparatus, focusing on the two key enzymes that catalyze this process.

The Mannose-6-Phosphate Biosynthetic Pathway

The synthesis of the M6P recognition marker is a two-step process that takes place in distinct compartments of the Golgi apparatus.[6] The pathway involves the sequential action of two enzymes: UDP-N-acetylglucosamine:lysosomal-enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-1-phosphotransferase) and N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (also known as the "uncovering enzyme").

Step 1: Addition of GlcNAc-1-Phosphate by GlcNAc-1-Phosphotransferase

The first and rate-limiting step in M6P biosynthesis is the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from the donor substrate UDP-GlcNAc to the C-6 hydroxyl group of terminal mannose residues on the high-mannose N-glycans of lysosomal hydrolases.[1][7] This reaction is catalyzed by GlcNAc-1-phosphotransferase (EC 2.7.8.17), a large, heterohexameric enzyme complex composed of two α, two β, and two γ subunits (α2β2γ2).[8] The α and β subunits are encoded by the GNPTAB gene and form the catalytic core, while the γ subunit is encoded by the GNPTG gene and is involved in substrate recognition.[8][9]

This enzymatic reaction occurs in the cis-Golgi cisternae.[10] The remarkable specificity of GlcNAc-1-phosphotransferase for lysosomal enzymes, distinguishing them from a vast excess of other glycoproteins transiting the Golgi, is a key feature of this pathway.[11]

Figure 1: The first step of mannose-6-phosphate biosynthesis in the cis-Golgi.

Step 2: Removal of the "Covering" GlcNAc by the Uncovering Enzyme

Following the addition of the GlcNAc-1-P moiety, the lysosomal hydrolase moves to the trans-Golgi network (TGN).[4][12] Here, the second enzyme in the pathway, N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (EC 3.1.4.45), removes the terminal N-acetylglucosamine residue.[13][14] This "uncovering" step exposes the M6P monoester, which is the mature recognition marker for the M6P receptors.[15][16] The uncovering enzyme is a type I transmembrane protein that functions as a homotetramer.[4]

Figure 2: The second step of mannose-6-phosphate biosynthesis in the trans-Golgi network.

Quantitative Data

| Enzyme | Substrate | Km | Vmax | Optimal pH | Inhibitors | Reference |

| GlcNAc-1-Phosphotransferase (truncated, hyperactive) | α-methyl-mannoside | ~10 mM | - | - | - | [17] |

| 2-α-mannobiose | ~5 mM | - | - | - | [17] | |

| Man9GlcNAc2 | ~0.5 mM | - | - | - | [17] | |

| N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase | N-acetylglucosamine-phospho-methylmannoside | - | - | 6.95 | Acetaminodeoxycastanospermine (Ki = 0.35 µM), N-acetylglucosamine phosphate (B84403) (Ki = 1.58 mM), N-acetylglucosamine (Ki = 5.1 mM) | [8][18] |

Note: The kinetic parameters for GlcNAc-1-Phosphotransferase are for a soluble, truncated, and hyperactive form of the human enzyme, which may not reflect the kinetics of the full-length, membrane-bound enzyme complex. Further research is required to establish the definitive kinetic parameters for the wild-type human enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of mannose-6-phosphate in the Golgi apparatus.

Assay for GlcNAc-1-Phosphotransferase Activity

This protocol is adapted from Doray et al. and measures the transfer of [3H]GlcNAc-1-P from [3H]UDP-GlcNAc to an acceptor substrate.[7][19]

Materials:

-

Cell lysate (e.g., from SK-MEL-30 cells)

-

[3H]UDP-GlcNAc (donor substrate)

-

α-methyl-D-mannopyranoside (α-MM; acceptor substrate)

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MnCl2)

-

QAE-Sephadex A-25 resin

-

Wash buffer (e.g., 2 mM Tris-HCl, pH 8.0)

-

Elution buffer (e.g., 2 mM Tris-HCl, pH 8.0, containing 30 mM NaCl)

-

Scintillation fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine cell lysate, [3H]UDP-GlcNAc, α-MM, and ATP in the assay buffer. The final volume is typically 50-100 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding an excess of cold wash buffer.

-

Chromatography: a. Prepare a small column with QAE-Sephadex A-25 resin equilibrated with wash buffer. b. Apply the reaction mixture to the column. The unreacted [3H]UDP-GlcNAc will bind to the resin. c. Wash the column extensively with wash buffer to remove unbound components. d. Elute the product, [3H]GlcNAc-1-P-α-MM, with the elution buffer.

-

Quantification: a. Collect the eluate. b. Add scintillation fluid to the eluate and measure the radioactivity using a scintillation counter. c. The amount of radioactivity in the eluate is proportional to the GlcNAc-1-phosphotransferase activity.

Figure 3: Workflow for the GlcNAc-1-phosphotransferase activity assay.

Assay for N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (Uncovering Enzyme) Activity

This protocol is based on the principles described for measuring β-N-acetylglucosaminidase activity and can be adapted for the uncovering enzyme using a specific substrate.[11][20]

Materials:

-

Purified or partially purified uncovering enzyme (from cell lysates or recombinant sources)

-

Synthetic substrate: 4-Nitrophenyl-N-acetyl-α-D-glucosaminide-6-phosphate (or a similar chromogenic/fluorogenic substrate)

-

Assay buffer (e.g., 0.1 M Sodium Citrate, pH 6.95)

-

Stop solution (e.g., 0.2 M Sodium Carbonate)

-

Spectrophotometer or fluorometer

Procedure:

-

Reaction Setup: In a microplate well or cuvette, add the enzyme preparation to the assay buffer.

-

Substrate Addition: Initiate the reaction by adding the synthetic substrate.

-

Incubation: Incubate at 37°C for a defined period (e.g., 10-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding the stop solution. The basic pH of the stop solution also enhances the color of the p-nitrophenol product.

-

Measurement: Measure the absorbance at 400-405 nm (for p-nitrophenyl-based substrates) or the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculation: The enzyme activity is proportional to the change in absorbance or fluorescence over time. A standard curve using known concentrations of the product (e.g., p-nitrophenol) can be used for absolute quantification.

Figure 4: Workflow for the uncovering enzyme activity assay.

Subcellular Localization of M6P Biosynthesis Enzymes

Determining the precise localization of GlcNAc-1-phosphotransferase and the uncovering enzyme within the Golgi apparatus is crucial for understanding the spatial organization of the M6P pathway. Immunofluorescence microscopy and subcellular fractionation are two common methods to achieve this.

This protocol provides a general framework for the immunofluorescent labeling of Golgi-resident proteins.[7][21]

Materials:

-

Cultured cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies specific for the enzyme of interest and a Golgi marker (e.g., GM130 for cis-Golgi, TGN46 for trans-Golgi network)

-

Fluorophore-conjugated secondary antibodies

-

Mounting medium with DAPI

Procedure:

-

Cell Culture and Fixation: Grow cells to an appropriate confluency on coverslips. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Mounting and Imaging: Wash with PBS, counterstain nuclei with DAPI if desired, and mount the coverslips on microscope slides. Image the cells using a confocal or widefield fluorescence microscope. Co-localization analysis with Golgi markers will reveal the subcellular distribution of the enzyme.

This protocol describes a general method for isolating Golgi membranes by differential and density gradient centrifugation.[22][23]

Materials:

-

Cultured cells or tissue homogenate

-

Homogenization buffer (e.g., isotonic sucrose (B13894) buffer with protease inhibitors)

-

Dounce homogenizer or similar cell disruption device

-

Centrifuge and ultracentrifuge with appropriate rotors

-

Sucrose solutions of varying densities for gradient formation

Procedure:

-

Homogenization: Harvest cells and resuspend in ice-cold homogenization buffer. Disrupt the cells using a Dounce homogenizer until a high percentage of cell lysis is achieved, while keeping organelles intact.

-

Differential Centrifugation: a. Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells. b. Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria. c. Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction, which contains ER and Golgi membranes.

-

Density Gradient Centrifugation: a. Resuspend the microsomal pellet in a low-density sucrose solution. b. Layer the resuspended microsomes on top of a discontinuous or continuous sucrose gradient. c. Centrifuge at high speed for several hours. The different membrane compartments will separate based on their buoyant density.

-

Fraction Collection and Analysis: a. Carefully collect fractions from the gradient. b. Analyze the fractions by Western blotting using antibodies against the enzyme of interest and specific markers for the Golgi, ER, and other organelles to determine the enzyme's distribution.

Figure 5: Workflow for subcellular fractionation to isolate Golgi membranes.

Mass Spectrometry-Based Analysis of M6P-Containing Glycoproteins

Mass spectrometry (MS) is a powerful tool for the identification and characterization of M6P-containing glycoproteins and the specific sites of M6P modification.[15][19]

General Workflow:

-

Enrichment of M6P Glycoproteins: M6P-containing glycoproteins are typically enriched from a complex protein mixture using affinity chromatography with immobilized M6P receptors or with metal-oxide affinity chromatography (MOAC) that captures phosphate groups.[19][24]

-

Proteolytic Digestion: The enriched glycoproteins are digested into peptides using an enzyme such as trypsin.

-

Glycopeptide Enrichment (Optional): M6P-containing glycopeptides can be further enriched.

-

LC-MS/MS Analysis: The peptide or glycopeptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The MS/MS data is searched against a protein sequence database to identify the proteins and the specific asparagine residues that are N-glycosylated and modified with M6P. Specialized software is used to identify the characteristic fragmentation patterns of M6P-containing glycans.

Conclusion

The biosynthesis of mannose-6-phosphate in the Golgi apparatus is a highly specific and regulated process that is fundamental for lysosomal biogenesis. The two key enzymes, GlcNAc-1-phosphotransferase and the uncovering enzyme, work in concert to generate the M6P recognition marker that ensures the correct targeting of lysosomal hydrolases. A detailed understanding of this pathway, including the kinetic properties of its enzymes and the methods to study them, is paramount for advancing our knowledge of lysosomal biology and for the development of novel therapeutic strategies for lysosomal storage disorders. This technical guide provides a foundational resource for researchers in this field, offering both a comprehensive overview and detailed experimental protocols to facilitate further investigation into this critical cellular process.

References

- 1. An improved and simplified protocol to combine Golgi-Cox staining with immunofluorescence and transmission electron mic… [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NAGPA - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. web.as.uky.edu [web.as.uky.edu]

- 7. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative Localization of a Golgi Protein by Imaging Its Center of Fluorescence Mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. N-Acetylglucosaminidase (beta-NAG) Activity Assay Kit | Abcam [abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. Subcellular Fractionation | Springer Nature Experiments [experiments.springernature.com]

- 14. N-acetylglucosamine-1-phosphodiester alpha-N-acetylglucosaminidase - Wikipedia [en.wikipedia.org]

- 15. Targeted Analysis of Lysosomal Directed Proteins and Their Sites of Mannose-6-phosphate Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NAGPA N-acetylglucosamine-1-phosphodiester alpha-N-acetylglucosaminidase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 17. Structure of a truncated human GlcNAc-1-phosphotransferase variant reveals the basis for its hyperactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Purification and characterization of human lymphoblast N-acetylglucosamine-1-phosphodiester alpha-N-acetylglucosaminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Targeted Analysis of Lysosomal Directed Proteins and Their Sites of Mannose-6-phosphate Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Quantitative Localization of a Golgi Protein by Imaging Its Center of Fluorescence Mass [jove.com]

- 22. bitesizebio.com [bitesizebio.com]

- 23. researchgate.net [researchgate.net]

- 24. The mannose 6-phosphate glycoprotein proteome - PMC [pmc.ncbi.nlm.nih.gov]

The Mannose Phosphate Pathway: A Cell-Type Specific Metabolic Hub with Therapeutic Implications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The mannose phosphate (B84403) pathway, a critical nexus in cellular metabolism, governs the fate of the hexose (B10828440) sugar mannose. This pathway plays a dual role: it serves as a gateway for mannose to enter glycolysis for energy production and provides essential precursors for glycosylation, a post-translational modification vital for protein function and cellular communication. The metabolic channeling of mannose is largely dictated by the expression and activity of a key enzyme, phosphomannose isomerase (PMI). The differential regulation of this pathway across various cell types has profound implications for normal physiology and disease, opening new avenues for therapeutic intervention, particularly in oncology and immunology. This technical guide provides a comprehensive overview of the mannose phosphate pathway, its cell-type-specific variations, and detailed experimental protocols for its investigation.

Core Signaling and Metabolic Pathways

The mannose phosphate pathway begins with the transport of mannose into the cell, primarily through glucose transporters (GLUTs). Once inside, mannose is phosphorylated by hexokinase (HK) to form mannose-6-phosphate (B13060355) (M6P). M6P stands at a critical metabolic crossroads, where its fate is determined by the activity of phosphomannose isomerase (PMI).

-

Glycolytic Entry: In cells with high PMI activity, M6P is readily isomerized to fructose-6-phosphate (B1210287) (F6P), which then enters the glycolytic pathway to generate ATP and other metabolic intermediates.[1]

-

Glycosylation Precursor Synthesis: Alternatively, M6P can be converted to mannose-1-phosphate (M1P) by phosphomannomutase (PMM). M1P is a precursor for the synthesis of GDP-mannose, a key building block for N-linked glycosylation and the formation of other glycoconjugates.

-

Lysosomal Enzyme Targeting: M6P also serves as a crucial tag for the trafficking of newly synthesized lysosomal hydrolases from the Golgi apparatus to the lysosome, a process mediated by M6P receptors.[2][3]

The balance between these branches of the pathway is highly dependent on the cellular context and the expression levels of the involved enzymes.

Cell-Type Specific Variations of the Mannose Phosphate Pathway

The functional consequences of mannose metabolism vary significantly among different cell types, largely due to differences in the expression of phosphomannose isomerase (PMI).

Cancer Cells

A growing body of evidence highlights the differential sensitivity of cancer cells to mannose, which is linked to their PMI expression levels.

-

PMI-Low Cancer Cells: Many cancer cell types, including some pancreatic, ovarian, and osteosarcoma cells, exhibit low levels of PMI.[4][5] In these cells, mannose uptake leads to the intracellular accumulation of M6P.[6][7][8] High concentrations of M6P are cytotoxic, as they can inhibit key glycolytic enzymes such as phosphoglucose (B3042753) isomerase (PGI) and hexokinase, leading to a depletion of ATP and inhibition of tumor growth.[6][9] This metabolic vulnerability can be exploited for therapeutic purposes, as mannose supplementation has been shown to enhance the efficacy of chemotherapy in PMI-low tumors.[7]

-

PMI-High Cancer Cells: In contrast, cancer cells with high PMI expression, such as some leukemia cell lines, can efficiently convert M6P to F6P and utilize mannose as an energy source, particularly under glucose-deprived conditions.[1][10][11]

Neuronal Cells

Neurons have a high energy demand and primarily rely on glucose for fuel. However, studies have shown that cultured primary rat neurons can efficiently metabolize mannose.

-

Hexokinase Affinity: Neuronal hexokinase exhibits a high affinity for mannose, with a Km value in the micromolar range (32 ± 2 µM), which is comparable to its affinity for glucose (59 ± 10 µM).[12][13] This indicates that mannose is readily phosphorylated to M6P in neurons.

-

PMI Activity: Neurons also possess phosphomannose isomerase activity, enabling them to channel M6P into glycolysis for energy production.[12] In culture, neurons produce similar amounts of lactate (B86563) from mannose as they do from glucose, highlighting the potential of mannose as an alternative energy substrate for these cells.[12][13]

-

Microglia: Microglial cells, the resident immune cells of the central nervous system, express mannose receptors on their surface, which are involved in phagocytosis and endocytosis. The expression and activity of these receptors are modulated by inflammatory signals.[14][15][16]

Immune Cells

The mannose phosphate pathway plays a critical role in the function of various immune cells, particularly through the M6P-dependent trafficking of lysosomal enzymes.

-

B Cells: B lymphocytes are highly dependent on the M6P pathway for their development, antigen presentation, and antibody production.[2][3] Deficiencies in M6P formation lead to impaired lysosomal function in B cells, resulting in the accumulation of undigested material and defective antigen processing.[17]

-

T Cells: Activated T lymphocytes upregulate the expression of the 300 kDa mannose-6-phosphate receptor (MPR-300) on their cell surface.[18] This receptor is thought to be involved in the extravasation of T cells into inflammatory sites.[9][18]

-

Dendritic Cells: While also utilizing the M6P pathway, dendritic cells appear to be less affected by M6P deficiency compared to B cells, suggesting the existence of alternative lysosomal targeting mechanisms in these cells.[17]

Fibroblasts

In fibroblasts, the mannose phosphate pathway is involved in both glycosylation and the regulation of fibrotic processes.

-

Glycosylation: Human fibroblasts preferentially utilize exogenous mannose over glucose for N-glycosylation.[12] Studies using radiolabeled mannose have shown that a significant portion (7-14%) of transported mannose is directed towards glycosylation, while the majority is catabolized via PMI.[12]

-

Anti-fibrotic Effects: Mannose-6-phosphate has been shown to have anti-fibrotic properties. It can inhibit the production of extracellular matrix components and myofibroblast differentiation, key events in tissue fibrosis.

Quantitative Data Summary

The following tables summarize available quantitative data on the mannose phosphate pathway in different cell types.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Cell Type/Organism | Substrate | Km | Vmax | Reference |

| Hexokinase | Primary Rat Neurons | Mannose | 32 ± 2 µM | - | [12][13] |

| Hexokinase | Primary Rat Neurons | Glucose | 59 ± 10 µM | - | [12][13] |

| Phosphomannose Isomerase | E. coli | Fructose-6-Phosphate | 0.15 mM | 7.78 µmol/(min·mg) | [19] |

Table 2: Intracellular Metabolite Concentrations

| Metabolite | Cell Type | Condition | Concentration | Reference |

| Mannose-6-Phosphate | Mpi-null Mouse Embryonic Fibroblasts | 500 µM exogenous mannose | 28 mM | [4] |

| Mannose-6-Phosphate | Human Breast Carcinomas | - | 4-fold higher than normal tissue | [20] |

Table 3: Metabolic Flux Analysis

| Pathway | Cell Type | Condition | Flux/Contribution | Reference |

| Mannose to N-glycosylation | Human Fibroblasts | Physiological mannose | 7-14% of transported mannose | [12] |

| Mannose catabolism via PMI | Human Fibroblasts | Physiological mannose | 86-93% of transported mannose | [12] |

Experimental Protocols

Phosphomannose Isomerase (PMI) Activity Assay (Colorimetric)

This protocol describes a colorimetric method to determine PMI activity by measuring the formation of fructose-6-phosphate.

Principle: PMI catalyzes the conversion of mannose-6-phosphate to fructose-6-phosphate. The fructose-6-phosphate produced is then converted to glucose-6-phosphate by phosphoglucose isomerase. Glucose-6-phosphate is subsequently oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm.

Materials:

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2

-

Mannose-6-phosphate (M6P) solution (100 mM)

-

Phosphoglucose isomerase (PGI) (10 U/mL)

-

Glucose-6-phosphate dehydrogenase (G6PDH) (10 U/mL)

-

NADP+ solution (10 mM)

-

Cell or tissue lysate

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer.

-

Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).

-

Prepare a master mix containing reaction buffer, PGI, G6PDH, and NADP+.

-

Add 50 µL of the master mix to each well of a 96-well plate.

-

Add 10-20 µg of cell or tissue lysate to each well.

-

Initiate the reaction by adding 10 µL of M6P solution to each well.

-

Immediately measure the absorbance at 340 nm in a kinetic mode for 10-20 minutes at 37°C.

-

Calculate the rate of NADPH formation from the linear portion of the kinetic curve. One unit of PMI activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of fructose-6-phosphate per minute.

Metabolic Flux Analysis using 13C-Labeled Mannose and LC-MS/MS

This protocol outlines a general workflow for tracing the metabolic fate of mannose using a stable isotope-labeled tracer (e.g., [U-13C6]-Mannose) and analyzing the resulting labeled metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][18][21][22][23][24][25]

Principle: Cells are cultured in a medium containing 13C-labeled mannose. As the cells metabolize the labeled mannose, the 13C atoms are incorporated into downstream metabolites. The mass isotopologue distributions (MIDs) of these metabolites are then measured by LC-MS/MS, allowing for the quantification of metabolic fluxes through different pathways.[10][22]

Materials:

-

Cell line of interest

-

Culture medium deficient in glucose and mannose

-

[U-13C6]-Mannose

-

Unlabeled glucose

-

Ice-cold 80% methanol (B129727)

-

LC-MS/MS system

-

Metabolic flux analysis software

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard medium with the labeling medium containing a defined concentration of [U-13C6]-Mannose and unlabeled glucose.

-

Incubate the cells for a time course to achieve isotopic steady state.

-

-

Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold PBS.

-

Add ice-cold 80% methanol to the cells and scrape them.

-

Centrifuge the cell lysate to pellet cell debris and collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the metabolite extracts using an LC-MS/MS system optimized for the separation and detection of polar metabolites.

-

Acquire data in a full-scan or targeted SIM mode to measure the mass isotopologue distributions of key metabolites in the mannose phosphate pathway and connected pathways (e.g., glycolysis, pentose (B10789219) phosphate pathway).

-

-

Data Analysis:

-

Process the raw LC-MS/MS data to obtain the mass isotopologue distributions for each metabolite of interest.

-

Correct for the natural abundance of 13C.

-

Use metabolic flux analysis software to fit the experimental MID data to a metabolic model and estimate the intracellular metabolic fluxes.

-

Quantification of Intracellular Mannose-6-Phosphate by HPAEC-PAD

This protocol describes the quantification of intracellular M6P using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[20][26][27][28]

Principle: HPAEC separates anionic species, such as sugar phosphates, based on their charge. PAD provides sensitive and specific detection of carbohydrates without the need for derivatization.

Materials:

-

Cell or tissue samples

-

Perchloric acid (PCA)

-

Potassium carbonate (K2CO3)

-

HPAEC system with a PAD detector

-

CarboPac series analytical column

-

Sodium hydroxide (B78521) and sodium acetate (B1210297) eluents

-

M6P standard solution

Procedure:

-

Sample Extraction:

-

Homogenize cell or tissue samples in cold PCA.

-

Centrifuge to pellet precipitated proteins.

-

Neutralize the supernatant with K2CO3.

-

Centrifuge to remove the potassium perchlorate (B79767) precipitate.

-

-

HPAEC-PAD Analysis:

-

Inject the neutralized extract onto the HPAEC system.

-

Separate the sugar phosphates using a sodium hydroxide and sodium acetate gradient on a CarboPac column.

-

Detect the eluting compounds using a PAD detector with an optimized waveform for carbohydrates.

-

-

Quantification:

-

Identify the M6P peak by comparing its retention time to that of a pure M6P standard.

-

Quantify the amount of M6P in the sample by comparing the peak area to a standard curve generated with known concentrations of M6P.

-

Conclusion

The mannose phosphate pathway is a central metabolic route with diverse and cell-type-specific functions. The expression level of phosphomannose isomerase acts as a critical switch, determining whether mannose is utilized for energy production or shunted towards glycosylation, with significant consequences for cell fate. The differential regulation of this pathway in cancer cells, neurons, immune cells, and fibroblasts highlights its potential as a therapeutic target. The experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the intricacies of mannose metabolism and exploit its therapeutic potential. Further research into the quantitative aspects of this pathway in various cellular contexts will undoubtedly uncover new insights into human health and disease.

References

- 1. Mannose and phosphomannose isomerase regulate energy metabolism under glucose starvation in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mannose 6 phosphorylation of lysosomal enzymes controls B cell functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journal.r-project.org [journal.r-project.org]

- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mannose-6-phosphate receptor: a novel regulator of T cell immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mannose and phosphomannose isomerase regulate energy metabolism under glucose starvation in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Human fibroblasts prefer mannose over glucose as a source of mannose for N-glycosylation. Evidence for the functional importance of transported mannose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Mannose receptor is present in a functional state in rat microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Functional characterization of mannose receptor expressed by immunocompetent mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Microglia-targeted inhibition of miR-17 via mannose-coated lipid nanoparticles improves pathology and behavior in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. graphviz.org [graphviz.org]

- 18. Cell surface expression of the 300 kDa mannose-6-phosphate receptor by activated T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mannose 6-, fructose 1-, and fructose 6-phosphates inhibit human natural cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Increased levels of glycoproteins containing mannose 6-phosphate in human breast carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 23. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. shimadzu.com [shimadzu.com]

- 25. assaygenie.com [assaygenie.com]

- 26. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 27. sketchviz.com [sketchviz.com]

- 28. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction to Congenital Disorders of Glycosylation and the Role of Mannose Phosphate (B84403)

Congenital disorders of glycosylation (CDG) are a group of inherited metabolic diseases caused by defects in the synthesis and attachment of sugar chains, known as glycans, to proteins and lipids.[1] N-linked glycosylation is a crucial process where a pre-assembled oligosaccharide is attached to asparagine residues of nascent polypeptides in the endoplasmic reticulum.[2][3] This process is vital for protein folding, stability, and function.

At the heart of N-linked glycosylation lies the metabolism of mannose. Two key phosphorylated forms of mannose, mannose-6-phosphate (B13060355) (M6P) and mannose-1-phosphate (M1P), are central to the synthesis of the activated sugar donors, GDP-mannose and dolichol-P-mannose, which are essential for building the lipid-linked oligosaccharide (LLO) precursor.[3] Defects in the enzymes that interconvert these mannose phosphates lead to two of the most well-characterized CDGs: Phosphomannomutase 2 Deficiency (PMM2-CDG) and Mannose Phosphate Isomerase Deficiency (MPI-CDG). This guide provides a detailed overview of the molecular basis, pathophysiology, quantitative data, and experimental protocols relevant to these disorders.

PMM2-CDG (CDG-Ia)

PMM2-CDG is the most common congenital disorder of glycosylation, with over 1,000 cases reported.[4] It is an autosomal recessive disorder caused by mutations in the PMM2 gene.[5]

Molecular Basis and Pathophysiology

The PMM2 gene encodes for phosphomannomutase 2 (PMM2), a cytosolic enzyme that catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate.[6][7] This is a critical step in the synthesis of GDP-mannose, the primary donor of mannose for the growing LLO chain.[4] A deficiency in PMM2 activity leads to a shortage of GDP-mannose, resulting in the incomplete assembly of the LLO.[4] Consequently, proteins are improperly glycosylated (hypoglycosylation), leading to a multisystemic disorder.[4][6] The clinical presentation is severe and affects multiple organ systems, including the nervous system, liver, and coagulation pathways.[5][7] Infants often present with hypotonia, developmental delay, cerebellar hypoplasia, and failure to thrive.[5][7] There is a significant mortality rate in the first year of life, with about 20% of affected infants succumbing to multiple organ failure.[5]

Quantitative Data

The severity of PMM2-CDG often correlates with the residual activity of the PMM2 enzyme.[4] Patients are typically compound heterozygotes, as a complete loss of PMM2 activity is thought to be lethal.[8][9]

| Parameter | Value/Observation | Reference |

| Most Common Mutation | p.Arg141His (R141H) | [4][10] |

| Carrier Frequency (R141H) | ~1/79 (Dutch population) | [10] |

| Common Genotype (European) | p.Arg141His / p.Phe119Leu (R141H/F119L) | [4] |

| Residual PMM2 Activity in Patient Fibroblasts | Can range from <10% to near-normal levels, making diagnosis in fibroblasts sometimes challenging. | [11] |

| Residual PMM2 Activity in Patient Leukocytes | Generally shows a more significant reduction, making it a more reliable diagnostic sample. | [11] |

| PMM2 Activity in PMM2 Knockdown Cell Models | ~14% residual activity compared to controls. | [12] |

Experimental Protocols

Phosphomannomutase 2 (PMM2) Enzyme Activity Assay

This spectrophotometric assay measures the conversion of mannose-1-phosphate to mannose-6-phosphate, which is then coupled to subsequent enzymatic reactions that result in the reduction of NADP+ to NADPH.[13]

-

Principle: The PMM2 enzyme in the cell lysate converts mannose-1-phosphate to mannose-6-phosphate. This product is then acted upon by a series of coupling enzymes: phosphomannose isomerase, phosphoglucose (B3042753) isomerase, and glucose-6-phosphate dehydrogenase. The final reaction reduces NADP+ to NADPH, which can be measured by an increase in absorbance at 340 nm.[13]

-

Sample Preparation:

-

Wash cells four times in phosphate-buffered saline (PBS).[12]

-

Homogenize the cell pellet in a buffer containing 20 mM HEPES pH 7.1, 25 mM KCl, 1 mM dithiothreitol, and protease inhibitors (e.g., 10 µg/mL leupeptin (B1674832) and 10 µg/mL antipain).[12]

-

Disrupt cells by sonication and centrifuge to pellet cell debris. The supernatant is used for the assay.[12]

-

Determine the total protein concentration of the supernatant for normalization.

-

Assay Reaction Mixture (Final Concentrations):

-

Procedure:

-

Add the cell lysate (supernatant) to the reaction mixture to start the reaction.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.[12][13]

-

Calculate the rate of NADPH formation from the linear portion of the curve.

-

Express the PMM2 activity as mU/mg of total protein, where one unit (U) is the amount of enzyme that converts 1 µmol of substrate per minute.

MPI-CDG (CDG-Ib)

MPI-CDG is an autosomal recessive disorder caused by mutations in the MPI gene.[15] Unlike PMM2-CDG, it typically does not involve severe neurological impairment.[15]

Molecular Basis and Pathophysiology

The MPI gene encodes mannose phosphate isomerase (MPI), a cytosolic enzyme that catalyzes the interconversion of fructose-6-phosphate (B1210287) and mannose-6-phosphate.[7][15] This is the first step in the endogenous synthesis of mannose from fructose. A deficiency in MPI impairs the de novo synthesis of mannose-6-phosphate, leading to a shortage of mannose for glycosylation.[15] The clinical presentation is primarily characterized by hepatic and gastrointestinal symptoms, including protein-losing enteropathy, liver disease, coagulopathy, and hyperinsulinemic hypoglycemia.[15][16]

Therapeutic Strategies: Mannose Supplementation

A key feature of MPI-CDG is its treatability with oral mannose supplementation.[15][17] Exogenous mannose can be taken up by cells and phosphorylated by hexokinase to mannose-6-phosphate, thus bypassing the MPI enzymatic block.[16] This restores the pool of mannose-6-phosphate and allows for the normal synthesis of GDP-mannose and subsequent N-glycosylation.[16]

Quantitative Data

Oral mannose therapy has shown remarkable efficacy in resolving many of the clinical and biochemical abnormalities in MPI-CDG patients.[17][18]

| Parameter | Observation | Reference |

| Typical Mannose Dose | 150-170 mg/kg/dose, 4-5 times a day | [15] |

| Target Plasma Mannose Level | > 200 µmol/L (Normal: 50-100 µmol/L) | [15] |

| Clinical Response to Mannose | Significant improvement in gastrointestinal and hematological symptoms.[16][18] | [16][18] |

| Biochemical Response to Mannose | Normalization of transferrin glycosylation and coagulation factor activity.[19][20] | [19][20] |

| Treatment Efficacy | In a review of 41 patients, 26 out of 30 who received mannose therapy showed significant improvement. | [18] |

| Untreated Mortality | Of 11 patients who did not receive mannose, 8 died. | [18] |

Experimental Protocols

Mannose Phosphate Isomerase (MPI) Enzyme Activity Assay

This spectrophotometric assay measures the conversion of mannose-6-phosphate to fructose-6-phosphate, which is then coupled to subsequent enzymatic reactions that result in the reduction of NADP+ to NADPH.[15]

-

Principle: The MPI enzyme in the cell lysate converts mannose-6-phosphate to fructose-6-phosphate. This product is then acted upon by phosphoglucose isomerase and glucose-6-phosphate dehydrogenase. The final reaction reduces NADP+ to NADPH, which is measured by an increase in absorbance at 340 nm.[15][21]

-

Sample Preparation:

-

Assay Reaction Mixture (Example Concentrations):

-

Procedure:

-

Combine the buffer, cofactors, coupling enzymes, and cell lysate in a cuvette.

-

Incubate to allow for the conversion of any endogenous fructose-6-phosphate and glucose-6-phosphate.

-

Start the reaction by adding mannose-6-phosphate.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the rate of NADPH formation and express MPI activity as mU/mg of total protein.

-

Signaling Pathways and Diagnostic Workflows

Metabolic Pathway of Mannose Phosphate in N-Glycosylation

Caption: Mannose phosphate metabolism in N-glycosylation.

Diagnostic Workflow for CDG

Caption: Diagnostic workflow for mannose phosphate-related CDG.

Therapeutic Strategies and Future Perspectives

While mannose supplementation is a highly effective treatment for MPI-CDG, there is currently no cure for PMM2-CDG.[1][17] Management for PMM2-CDG is largely supportive and symptomatic.[23] Research into therapies for PMM2-CDG is ongoing, with strategies including pharmacological chaperones to stabilize mutant PMM2 protein and substrate enhancement therapies. The stark contrast in treatability between these two disorders, which affect sequential steps in the same pathway, underscores the complexity of metabolic diseases and the importance of understanding the precise molecular defect. Future research will likely focus on developing targeted therapies for PMM2-CDG and optimizing long-term management for MPI-CDG to address any residual disease manifestations.

References

- 1. Frontiers | Congenital Disorders of Glycosylation: What Clinicians Need to Know? [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. molbiolcell.org [molbiolcell.org]

- 4. cdghub.com [cdghub.com]

- 5. PMM2-congenital disorder of glycosylation: MedlinePlus Genetics [medlineplus.gov]

- 6. PMM2-CDG - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Analysis of Variants in the General Population Reveals That PMM2 Is Extremely Tolerant to Missense Mutations and That Diagnosis of PMM2-CDG Can Benefit from the Identification of Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. High Residual Activity of PMM2 in Patients’ Fibroblasts: Possible Pitfall in the Diagnosis of CDG-Ia (Phosphomannomutase Deficiency) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Cell Models to Study Monocyte Functions in PMM2 Congenital Disorders of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. archive.perlara.com [archive.perlara.com]

- 14. researchgate.net [researchgate.net]

- 15. Consensus guideline for the diagnosis and management of mannose phosphate isomerase-congenital disorder of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Treatment Options in Congenital Disorders of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mannose | World CDG Organization [worldcdg.org]

- 18. Frontiers | Mannose phosphate isomerase gene mutation leads to a congenital disorder of glycosylation: A rare case report and literature review [frontiersin.org]

- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 20. Mannose phosphate isomerase deficiency‐congenital disorder of glycosylation (MPI‐CDG) with cerebral venous sinus thrombosis as first and only presenting symptom: A rare but treatable cause of thrombophilia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. ridgeviewmedical.testcatalog.org [ridgeviewmedical.testcatalog.org]

- 23. myriad.com [myriad.com]

Navigating the Cellular Maze: A Technical Guide to Mannose-6-Phosphate-Independent Lysosomal Targeting Pathways

For Researchers, Scientists, and Drug Development Professionals

The canonical mannose-6-phosphate (B13060355) (M6P) pathway has long been considered the primary route for delivering newly synthesized soluble acid hydrolases to the lysosome. However, a growing body of evidence illuminates the critical importance of alternative, M6P-independent trafficking mechanisms. The existence of these pathways is underscored by the near-normal levels of several lysosomal enzymes in the tissues of patients with I-cell disease, a condition characterized by a deficient M6P marking system.[1][2] This guide provides an in-depth exploration of the core M6P-independent lysosomal targeting pathways, focusing on the key receptors, their cargo, and the experimental methodologies used to elucidate these vital cellular processes.

The LIMP-2/SCARB2 Pathway: A Dedicated Chaperone for β-Glucocerebrosidase

The Lysosomal Integral Membrane Protein-2 (LIMP-2), also known as Scavenger Receptor Class B Member 2 (SCARB2), is a type III transmembrane glycoprotein (B1211001) that plays a crucial role in the transport of β-glucocerebrosidase (GCase) to the lysosome.[3][4][5] This interaction is of significant clinical relevance, as mutations in the GCase gene are the cause of Gaucher disease, the most common lysosomal storage disorder. Furthermore, mutations in the SCARB2 gene itself can lead to action myoclonus–renal failure syndrome, and have also been linked to Gaucher disease and myoclonic epilepsy, highlighting the critical role of LIMP-2 in proper GCase trafficking.[6]

The transport of GCase by LIMP-2 is a direct, M6P-independent process that begins in the endoplasmic reticulum (ER) and proceeds through the Golgi apparatus to the lysosome.[5] LIMP-2 also plays a role in cholesterol transport within the lysosome.[5][7] The luminal domain of LIMP-2 possesses a hydrophobic tunnel capable of binding and transporting lipids, suggesting a dual function in both enzyme trafficking and lipid homeostasis.[5][8]

Quantitative Data on LIMP-2/SCARB2-Mediated Targeting

While extensive quantitative data on the binding kinetics of the LIMP-2/GCase interaction is still emerging, proteomics studies of lysosomes from M6P-deficient mouse models provide compelling evidence for the efficiency of this pathway.

| Lysosomal Protein | Relative Abundance in M6P-Deficient Liver Lysosomes (Compared to Wild-Type) | Primary Targeting Pathway | Reference |

| β-Glucocerebrosidase (GCase) | Near Normal | LIMP-2/SCARB2 | [2] |

| Cathepsin L | Significantly Reduced | M6P-dependent | [2] |

| Neuraminidase 1 | Significantly Reduced | M6P-dependent | [2] |

| Npc2 | Significantly Reduced | M6P-dependent | [2] |

Visualizing the LIMP-2/SCARB2 Trafficking Pathway

Caption: The LIMP-2/SCARB2-mediated trafficking of GCase from the ER to the lysosome.

The Sortilin Pathway: A Multi-Ligand Receptor for Lysosomal Delivery

Sortilin, a member of the vacuolar protein sorting 10 (Vps10p) domain receptor family, is a type I membrane protein that functions as a multi-ligand sorting receptor in the trans-Golgi network (TGN).[9] It plays a pivotal role in the M6P-independent targeting of a variety of lysosomal proteins, including prosaposin (PSAP), the precursor to sphingolipid activator proteins (saposins), and the GM2 activator protein (GM2AP).[1][10] Sortilin is also implicated in the trafficking of progranulin (PGRN), a protein whose haploinsufficiency is a leading cause of frontotemporal lobar degeneration.[11][12]

The trafficking of these proteins via sortilin is crucial for normal lysosomal function and cellular homeostasis. For instance, PSAP is processed within the lysosome into four individual saposins (A, B, C, and D), which are essential for the degradation of various glycosphingolipids.[13][14]

Progranulin Trafficking: A Tale of Two Pathways

Progranulin's journey to the lysosome is particularly complex, involving both sortilin-dependent and prosaposin-dependent mechanisms.[11][12] Evidence suggests that these two pathways can operate independently.[11][12] Under certain conditions, such as cellular stress, PSAP and PGRN can bind to each other, allowing them to utilize both the M6P receptor (for PSAP) and the sortilin receptor (for PGRN) to enhance their delivery to the lysosome.[15]

Quantitative Insights into Sortilin-Mediated Trafficking

Studies on mice deficient in sortilin and/or prosaposin have provided quantitative data on the relative importance of these pathways for progranulin processing.

| Genotype | Ratio of Granulin Peptides to Full-Length Progranulin in Brain Lysates (relative to Wild-Type) | Implication | Reference |

| Sortilin-deficient | Significantly Decreased | Partial defect in PGRN lysosomal trafficking and processing | [11][12] |

| Prosaposin-deficient | Mildly Decreased | Partial defect in PGRN lysosomal trafficking and processing | [12] |

| Sortilin and Prosaposin double-deficient | Drastically Decreased | Additive effect, indicating independent pathways | [11][12] |

Visualizing the Sortilin and Prosaposin Pathways for Progranulin

Caption: Independent and cooperative pathways for progranulin trafficking to the lysosome.

Experimental Protocols for Studying M6P-Independent Targeting

Investigating these alternative lysosomal trafficking pathways requires a combination of biochemical and cell biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interactions

This protocol is designed to verify the interaction between a receptor (e.g., LIMP-2 or Sortilin) and its putative cargo protein (e.g., GCase or PSAP).

Materials:

-

Cell culture expressing the proteins of interest

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibody against the "bait" protein (e.g., anti-LIMP-2)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Harvest and wash cells, then lyse them in ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Add the primary antibody against the bait protein to the pre-cleared lysate and incubate to form antibody-antigen complexes.

-

Capture: Add fresh protein A/G beads to capture the immune complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein (the suspected interaction partner).

Visualizing the Co-Immunoprecipitation Workflow

Caption: A streamlined workflow for co-immunoprecipitation experiments.

Subcellular Fractionation for Lysosome Enrichment

This protocol utilizes density gradient centrifugation to isolate lysosomes from other cellular organelles.[16][17][18]

Materials:

-

Cultured cells or tissue homogenate

-

Homogenization buffer (e.g., 0.25 M sucrose-based buffer)

-

Percoll or a discontinuous sucrose (B13894) gradient

-

Ultracentrifuge and appropriate tubes

-

Buffers for resuspension and analysis

Procedure:

-

Homogenization: Gently homogenize cells or tissue to disrupt the plasma membrane while keeping organelles intact.

-

Differential Centrifugation: Perform a low-speed centrifugation (e.g., 800 x g) to pellet nuclei and cell debris.

-

Gradient Preparation: Prepare a continuous Percoll gradient or a discontinuous sucrose gradient in an ultracentrifuge tube.

-

Loading: Carefully layer the supernatant from the previous step onto the gradient.

-

Ultracentrifugation: Centrifuge at high speed (e.g., 30,000 x g) for a sufficient time to allow organelles to migrate to their isopycnic points.

-

Fraction Collection: Carefully collect fractions from the gradient.

-

Analysis: Analyze the fractions for the presence of lysosomal markers (e.g., LAMP1, Cathepsin D) and markers of other organelles (e.g., for ER, Golgi, mitochondria) by Western blotting or enzyme activity assays to determine the purity of the lysosomal fraction.

Visualizing the Lysosome Isolation Workflow